![molecular formula C14H11BrO3 B1452263 Methyl 3-bromo-2-hydroxy-5-phenylbenzoate CAS No. 1155261-80-5](/img/structure/B1452263.png)
Methyl 3-bromo-2-hydroxy-5-phenylbenzoate
Overview
Description
Scientific Research Applications
Biochemistry
Lastly, in biochemistry, the compound’s interactions with enzymes and receptors can be studied. This can provide insights into the molecular basis of diseases and help in the design of inhibitors or activators of specific biochemical pathways.
Each application area leverages the unique chemical structure of Methyl 3-bromo-2-hydroxy-5-phenylbenzoate to explore and develop new technologies, products, and knowledge across a wide range of scientific disciplines. While the search results did not provide specific applications for this compound, the potential uses outlined above are based on the general roles that similar compounds play in scientific research .
Safety and Hazards
properties
IUPAC Name |
methyl 3-bromo-2-hydroxy-5-phenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-14(17)11-7-10(8-12(15)13(11)16)9-5-3-2-4-6-9/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEYPUXDUGVYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-hydroxy-5-phenylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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